Dichlorprop-P-potassium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

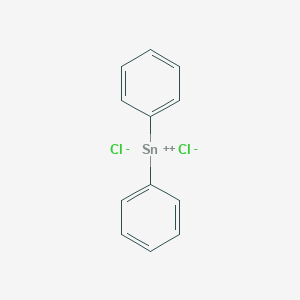

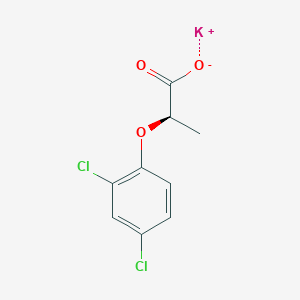

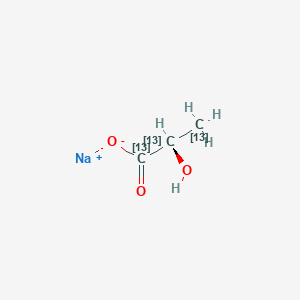

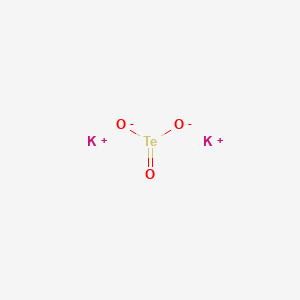

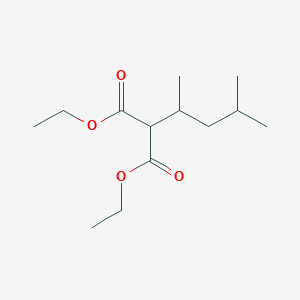

Dichlorprop-P-potassium is a selective herbicide that is widely used in agriculture to control broadleaf weeds. It is a potassium salt of dichlorprop-P, which is a synthetic auxin. The chemical formula of dichlorprop-P-potassium is C9H8Cl2KNO3. It is a white crystalline powder with a melting point of 197-200°C. The herbicide is soluble in water and has a low volatility, making it an effective and safe option for weed control.

Mecanismo De Acción

Dichlorprop-P-potassium works by mimicking the action of natural plant hormones called auxins. It disrupts the normal growth and development of weeds by causing abnormal cell division and elongation. This leads to the death of the plant.

Efectos Bioquímicos Y Fisiológicos

Dichlorprop-P-potassium has been found to have minimal effects on non-target organisms, including mammals, birds, and aquatic life. However, it can be toxic to some plant species, especially if applied at high concentrations. The herbicide is rapidly metabolized by plants and soil microorganisms, reducing its persistence in the environment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dichlorprop-P-potassium is a widely used herbicide in agricultural settings. However, it has limited applications in laboratory experiments due to its specificity for broadleaf weeds. It is not effective against grasses and other monocotyledonous plants. Moreover, its use in laboratory experiments may be restricted due to safety concerns.

Direcciones Futuras

The use of dichlorprop-P-potassium in agriculture is expected to continue due to its effectiveness and safety profile. However, there is a need for further research to explore its potential for weed resistance and environmental impacts. Additionally, there is a growing interest in developing new herbicides that are more selective and have lower environmental impacts. This could lead to the development of new compounds that are more effective and sustainable for weed control.

Métodos De Síntesis

Dichlorprop-P-potassium is synthesized by reacting dichlorprop-P with potassium hydroxide. The reaction takes place in an aqueous medium under controlled conditions of temperature and pressure. The resulting product is then purified by recrystallization to obtain the final product.

Aplicaciones Científicas De Investigación

Dichlorprop-P-potassium has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of broadleaf weeds, including dandelions, clovers, and thistles. The herbicide is commonly used in cereals, pastures, and turf grasses.

Propiedades

Número CAS |

113963-87-4 |

|---|---|

Nombre del producto |

Dichlorprop-P-potassium |

Fórmula molecular |

C9H7Cl2KO3 |

Peso molecular |

273.15 g/mol |

Nombre IUPAC |

potassium;(2R)-2-(2,4-dichlorophenoxy)propanoate |

InChI |

InChI=1S/C9H8Cl2O3.K/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1/t5-;/m1./s1 |

Clave InChI |

SIVJKMBJGCUUNS-NUBCRITNSA-M |

SMILES isomérico |

C[C@H](C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+] |

SMILES |

CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+] |

SMILES canónico |

CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+] |

Otros números CAS |

113963-87-4 |

Pictogramas |

Corrosive; Irritant |

Sinónimos |

potassium 2-(2,4-dichlorophenoxy)-(R)-propionate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)